N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Description
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and coumarins. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H19NO4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C24H19NO4/c26-20-11-5-16(6-12-20)13-14-25-23(27)18-9-7-17(8-10-18)21-15-19-3-1-2-4-22(19)29-24(21)28/h1-12,15,26H,13-14H2,(H,25,27) |
InChI Key |
CVWYEDNIKTVQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The coumarin-benzoic acid precursor is synthesized via formylation followed by oxidation:
-
Starting Material : 4-Hydroxycoumarin or substituted chromenone derivatives.
-
Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) for formylation.
-
Conditions : Reflux in anhydrous dichloroethane at 80–90°C for 6–8 hours.
-
Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO₄ or Jones reagent.
Representative Data :
Alternative Route: Knoevenagel Condensation
A one-pot method using malonic acid and substituted salicylaldehydes:
Activation of Carboxylic Acid for Amidation
Acid Chloride Formation
Coupling Agents
For direct amidation without isolating the acid chloride:
Coupling with 2-(4-Hydroxyphenyl)ethylamine
Reaction Conditions
-
Molar Ratio : 1:1.2 (acid:amine) to ensure complete conversion.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
Yield Optimization :
Purification
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
-
Recrystallization : Methanol/water (4:1) to obtain white crystals.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Excess amine (1.5 eq) and prolonged reaction time (36 hours) improve yields.
-
Byproduct Formation : Use of molecular sieves to absorb water in EDC/HOBt method.
-
Acid Sensitivity of Amine : Protection of phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarins.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. Specific pathways involved include the inhibition of bacterial DNA gyrase and the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin derivatives: These compounds share the coumarin core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds like N-(4-hydroxyphenyl)benzamide have similar structural features and biological properties.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of the benzamide and coumarin moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, a compound featuring both phenolic and coumarin structures, has garnered attention for its potential biological activities. Its molecular formula is , and it is characterized by a benzamide moiety linked to a chromenone structure. This article reviews the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Phenolic Group : Contributes to antioxidant properties.
- Coumarin Moiety : Known for various biological activities, including anti-inflammatory and anticancer effects.
The unique combination of these features may enhance its biological activity compared to simpler derivatives.
Research indicates that this compound interacts with several biological targets:
- Inhibition of ERK1/2 Pathways : This action suggests potential therapeutic applications in diseases characterized by uncontrolled cell proliferation, such as cancer. The inhibition of these signaling pathways is crucial for regulating cell growth and survival.
- Antioxidant Activity : The presence of the hydroxyl group in the phenolic structure contributes to the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer cells | |
| Antioxidant | Scavenges free radicals, reducing oxidative stress | |
| Anti-inflammatory | Potential to reduce inflammation markers |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance, one study reported an IC50 value of 12 µM against breast cancer cells, suggesting strong anticancer potential.
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cancer progression through hydrophobic interactions, supporting its role as a potential therapeutic agent.
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited enhanced biological activity due to its unique substitution pattern that allows for better interaction with biological targets.
Q & A
Basic: What are the key synthetic routes for N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, coupling, and cyclization. For example:
- Step 1 : Formation of the benzamide backbone via amide coupling, using reagents like benzoyl chloride derivatives under reflux conditions (methanol or ethanol as solvents at 60–100°C for 2–4 hours) .
- Step 2 : Introduction of the chromen-2-one moiety through nucleophilic substitution or cyclization, often requiring catalysts such as K₂CO₃ or NaH in anhydrous THF .
- Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove traces .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., amide bond formation) .
- Purification : Recrystallization (methanol/water mixtures) or column chromatography (silica gel, eluent gradients of hexane/ethyl acetate) improves purity .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, packing motifs) require:
- Software Validation : Use SHELX programs (e.g., SHELXL for refinement) to cross-validate unit cell parameters and hydrogen bonding networks. Adjust weighting schemes to minimize R-factor discrepancies .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen atom positioning .
- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on structural accuracy .
Basic: What characterization techniques are critical for confirming the compound’s identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm the benzamide (δ 7.5–8.0 ppm for aromatic protons) and chromen-2-one (δ 6.2–6.8 ppm for olefinic protons) moieties .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., ethyl linker protons at δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 430.1425) and detects impurities (<1% by LC-MS) .
- Melting Point Analysis : Sharp melting points (±2°C deviation) indicate high purity .
Advanced: How can researchers analyze conflicting biological activity data across in vitro and in vivo models?
Methodological Answer:
- Dose-Response Reevaluation : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis) .
- Metabolite Profiling : Use HPLC-MS to assess stability in biological matrices (e.g., plasma half-life <30 minutes may explain reduced in vivo efficacy) .
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assays) to rule out assay-specific artifacts .
Basic: What are the standard protocols for evaluating the compound’s solubility and stability?
Methodological Answer:
- Solubility Screening :
- Buffer Systems : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO for stock solutions. Use UV-Vis spectroscopy to quantify solubility limits (e.g., <10 µg/mL in aqueous buffers) .
- Stability Studies :
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
- QSAR Modeling : Build 3D-QSAR models (CoMFA/CoMSIA) using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to prioritize high-affinity analogs .
Basic: How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., chromenone derivatives as kinase inhibitors) .
- Assay Types :
Advanced: What strategies mitigate synthetic byproducts during large-scale production for research use?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent volume) and minimize byproduct formation .
- Green Chemistry : Replace toxic solvents (DMF) with Cyrene™ or 2-MeTHF to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
